Bis(trimethylsilyl)methane

Descripción

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Flammable;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

IUPAC Name |

trimethyl(trimethylsilylmethyl)silane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H20Si2/c1-8(2,3)7-9(4,5)6/h7H2,1-6H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GYIODRUWWNNGPI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[Si](C)(C)C[Si](C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H20Si2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID0062189 | |

| Record name | Methylenebis(trimethylsilane) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0062189 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

160.40 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Colorless liquid; [Sigma-Aldrich MSDS] | |

| Record name | Bis(trimethylsilyl)methane | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/20348 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

2117-28-4 | |

| Record name | 1,1′-Methylenebis[1,1,1-trimethylsilane] | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2117-28-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Silane, 1,1'-methylenebis(1,1,1-trimethyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002117284 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Silane, 1,1'-methylenebis[1,1,1-trimethyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Methylenebis(trimethylsilane) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0062189 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Methylenebis[trimethylsilane] | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.016.657 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Bis(trimethylsilyl)methane | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3XS24AZP3Z | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to Bis(trimethylsilyl)methane

CAS Number: 2117-28-4

Synonyms: Methylenebis(trimethylsilane)

This technical guide provides a comprehensive overview of bis(trimethylsilyl)methane, a versatile organosilicon compound. It is intended for researchers, scientists, and drug development professionals, offering detailed information on its chemical and physical properties, spectroscopic data, synthesis, and key applications in organic chemistry.

Chemical and Physical Properties

This compound is a colorless liquid with a molecular formula of C7H20Si2 and a molecular weight of 160.40 g/mol [1][2]. Its key physical and chemical properties are summarized in the table below.

| Property | Value | Reference |

| CAS Number | 2117-28-4 | [1] |

| Molecular Formula | C7H20Si2 | [2] |

| Molecular Weight | 160.40 g/mol | [1] |

| Appearance | Clear, colorless liquid | [3] |

| Boiling Point | 133-134 °C | [2][4] |

| Melting Point | -71 °C | [2][4] |

| Density | 0.751 g/mL at 25 °C | [2][4] |

| Refractive Index (n20/D) | 1.417 | [4] |

| Flash Point | 13 °C (55.4 °F) - closed cup | [1] |

| Solubility | Insoluble in water.[1] Soluble in many organic solvents. |

Spectroscopic Data

The structural identity of this compound can be confirmed by various spectroscopic techniques.

NMR Spectroscopy

| Nucleus | Chemical Shift (ppm) | Multiplicity | Assignment |

| ¹H NMR | ~0.0 (s, 18H), ~-0.2 (s, 2H) | Singlet, Singlet | Si(CH₃)₃, Si-CH₂-Si |

| ¹³C NMR | ~1.5, ~-3.0 | Si(CH₃)₃, Si-CH₂-Si |

Infrared (IR) Spectroscopy

The IR spectrum of this compound exhibits characteristic absorption bands corresponding to its functional groups.

| Wavenumber (cm⁻¹) | Assignment |

| ~2950-2850 | C-H stretching (methyl and methylene (B1212753) groups) |

| ~1250 | Si-CH₃ symmetric deformation |

| ~840 | Si-C stretching |

Mass Spectrometry (MS)

Electron ionization mass spectrometry of this compound shows a molecular ion peak and characteristic fragmentation patterns.

| m/z | Assignment |

| 160 | [M]⁺ (Molecular ion) |

| 145 | [M - CH₃]⁺ |

| 73 | [Si(CH₃)₃]⁺ (Base peak) |

Synthesis

A convenient laboratory-scale synthesis of this compound has been reported with a 55% yield.[1]

Experimental Protocol: Synthesis of this compound[1]

Materials:

-

Lithium: 2.82 g (0.406 gram-atom)

-

Anhydrous diethyl ether: 90 mL

-

Anhydrous tetrahydrofuran (B95107) (THF): 7 mL

-

Chlorotrimethylsilane (B32843): 19 mL (0.15 mol)

-

Dibromomethane (B42720): 7 mL (0.1 mole)

-

Saturated aqueous ammonium (B1175870) chloride solution

-

Saturated aqueous sodium chloride solution

-

Magnesium sulfate

Procedure:

-

Disperse lithium in a mixture of 30 mL of diethyl ether and 7 mL of tetrahydrofuran in a reaction vessel.

-

Cool the mixture to -50°C.

-

Add chlorotrimethylsilane to the cooled mixture.

-

Add a solution of dibromomethane diluted in 60 mL of diethyl ether dropwise over 4 hours while maintaining the temperature at -50°C.

-

After the addition is complete, allow the mixture to stir overnight at room temperature.

-

Pour the reaction mixture into a saturated solution of ammonium chloride at 0°C.

-

Separate the organic layer and wash it with a saturated solution of sodium chloride.

-

Dry the organic layer over magnesium sulfate.

-

Distill the solvent at atmospheric pressure.

-

Distill the residue under partial vacuum to obtain this compound.

Applications in Organic Synthesis

This compound is a valuable reagent in organic synthesis, primarily utilized as a precursor for the Peterson olefination reaction and as a silylating agent.

Peterson Olefination

This compound serves as a precursor to (Me₃Si)₂CHLi, a key reagent in the Peterson olefination for the synthesis of vinylsilanes and subsequently alkenes. This reaction is a silicon-based alternative to the Wittig reaction.

General Reaction Scheme:

-

Deprotonation: this compound is deprotonated with a strong base (e.g., n-butyllithium) to form the corresponding carbanion.

-

Addition to Carbonyl: The carbanion adds to an aldehyde or ketone to form a β-hydroxysilane intermediate.

-

Elimination: The β-hydroxysilane undergoes elimination under either acidic or basic conditions to yield the alkene.

References

An In-Depth Technical Guide to Bis(trimethylsilyl)methane

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the fundamental physicochemical properties of bis(trimethylsilyl)methane, a key organosilicon compound utilized in a variety of synthetic applications.

Core Molecular Data

This compound, also known by its CAS Number 2117-28-4, is a versatile reagent in organic synthesis.[1][2][3] Its molecular structure and properties are detailed below.

| Property | Value |

| Molecular Formula | C7H20Si2[1][2][4][5] |

| Linear Formula | [(CH3)3Si]2CH2[6] |

| Molecular Weight | 160.40 g/mol [6] |

| Monoisotopic Mass | 160.11035371 u[2] |

| Appearance | Colorless liquid[1][2] |

| Density | 0.751 g/mL at 25 °C[1][7][8] |

| Boiling Point | 133-134 °C[1][7][8] |

| Melting Point | -71 °C[1][7][8] |

| Refractive Index | 1.417 at 20 °C[1][7] |

Structural Representation and Connectivity

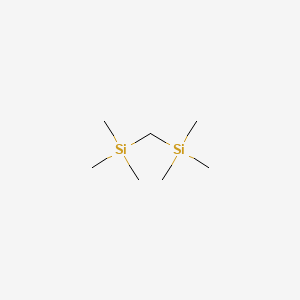

The logical structure of this compound, illustrating the connectivity of its constituent atoms, can be represented as follows. This diagram highlights the central methylene (B1212753) bridge connecting the two trimethylsilyl (B98337) groups.

Experimental Protocols

While this document focuses on the intrinsic properties of this compound, it is important to note its role in experimental procedures. It is a known precursor for the generation of (Me3Si)2CHLi and Me3SiCH2Li, which are valuable reagents in Peterson alkenation reactions.[7][8] The handling of this compound should be conducted in a well-ventilated area, and it is recommended to store it in a cool, dry place in a glass bottle.[2][7][8]

References

- 1. dakenchem.com [dakenchem.com]

- 2. guidechem.com [guidechem.com]

- 3. nbinno.com [nbinno.com]

- 4. strem.com [strem.com]

- 5. This compound, 98% | Fisher Scientific [fishersci.ca]

- 6. This compound 97 2117-28-4 [sigmaaldrich.com]

- 7. This compound | 2117-28-4 [chemicalbook.com]

- 8. This compound CAS#: 2117-28-4 [m.chemicalbook.com]

An In-depth Technical Guide to the Structure and Bonding of Bis(trimethylsilyl)methane

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bis(trimethylsilyl)methane, with the chemical formula C7H20Si2, is an organosilicon compound of significant interest in organic synthesis and materials science.[1] Its molecular structure, characterized by a central methylene (B1212753) bridge between two bulky trimethylsilyl (B98337) groups, gives rise to unique steric and electronic properties. This technical guide provides a comprehensive overview of the structure, bonding, and spectroscopic characteristics of this compound, supported by experimental data and detailed protocols.

Molecular Structure and Bonding

The molecular geometry of this compound has been determined by gas-phase electron diffraction, revealing a structure influenced by steric hindrance between the two trimethylsilyl moieties.[2] This steric repulsion leads to a significant opening of the Si-C-Si bond angle and a slight elongation of the central carbon-silicon bonds.

A key feature of the molecule is the unusually large Si-C-Si bond angle, which deviates significantly from the ideal tetrahedral angle of 109.5°. This distortion is a direct consequence of the steric strain imposed by the bulky trimethylsilyl groups. The bonding in this compound is characterized by covalent interactions between carbon, silicon, and hydrogen atoms. The silicon-carbon bonds have a degree of ionic character due to the difference in electronegativity between the two atoms.

Table 1: Structural Parameters of this compound from Gas-Phase Electron Diffraction [2]

| Parameter | Value |

| Si-C-Si bond angle | 123.2° (± 0.9°) |

| Central C-Si bond length | 1.889 Å (± 0.004 Å) |

Synthesis

This compound can be synthesized through the reaction of chlorotrimethylsilane, dibromomethane (B42720), and lithium metal. The following diagram illustrates the synthetic workflow.

Caption: Synthetic workflow for this compound.

Spectroscopic Properties

The structure of this compound has been further elucidated through various spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) and vibrational spectroscopy.

Nuclear Magnetic Resonance (NMR) Spectroscopy

The NMR spectra of this compound are relatively simple due to the high symmetry of the molecule. The proton NMR spectrum exhibits two signals corresponding to the methylene protons and the methyl protons. The carbon-13 and silicon-29 (B1244352) NMR spectra each show two distinct resonances.

Table 2: NMR Spectroscopic Data for this compound

| Nucleus | Chemical Shift (ppm) |

| ¹H (CH₂) | Data not available in search results |

| ¹H (Si(CH₃)₃) | Data not available in search results |

| ¹³C (CH₂) | Data not available in search results |

| ¹³C (Si(CH₃)₃) | Data not available in search results |

| ²⁹Si | +1.9 |

Note: Specific chemical shifts for ¹H and ¹³C NMR were not explicitly found in the search results, but spectra are available in chemical databases.

Vibrational Spectroscopy (IR and Raman)

Table 3: Key Vibrational Frequencies for this compound

| Wavenumber (cm⁻¹) | Assignment |

| Data not available in search results | Data not available in search results |

Note: While IR and Raman spectra are available in databases, a detailed table with vibrational assignments was not found in the search results.

Experimental Protocols

Synthesis of this compound

A detailed protocol for the synthesis of this compound is adapted from the literature.

Materials:

-

Lithium metal

-

Anhydrous diethyl ether

-

Anhydrous tetrahydrofuran (B95107) (THF)

-

Chlorotrimethylsilane

-

Dibromomethane

-

Saturated aqueous ammonium (B1175870) chloride solution

-

Saturated aqueous sodium chloride solution

-

Anhydrous magnesium sulfate

Procedure:

-

A dispersion of lithium metal (2.82 g, 0.406 g-atom) is prepared in a mixture of 30 mL of diethyl ether and 7 mL of THF.

-

The mixture is cooled to -50°C in a suitable bath.

-

Chlorotrimethylsilane (19 mL, 0.15 mol) is added to the cooled lithium dispersion.

-

A solution of dibromomethane (7 mL, 0.1 mol) in 60 mL of diethyl ether is added dropwise to the reaction mixture over a period of 4 hours, maintaining the temperature at -50°C.

-

After the addition is complete, the reaction mixture is allowed to stir overnight at room temperature.

-

The reaction is quenched by pouring the mixture into a saturated aqueous solution of ammonium chloride at 0°C.

-

The organic layer is separated, washed with a saturated aqueous solution of sodium chloride, and dried over anhydrous magnesium sulfate.

-

The solvent is removed by distillation at atmospheric pressure.

-

The residue is then distilled under reduced pressure to yield this compound.

Gas-Phase Electron Diffraction

The molecular structure of this compound was determined by gas-phase electron diffraction. The experiment was conducted using a Balzers KDG2 instrument.[2] Specific details of the experimental conditions, such as nozzle temperature and electron wavelength, were not available in the provided search results.

NMR Spectroscopy

NMR spectra are typically recorded on a spectrometer operating at a field strength of 300 MHz or higher for protons. Samples are dissolved in a deuterated solvent, such as chloroform-d (B32938) (CDCl₃), and chemical shifts are referenced to tetramethylsilane (B1202638) (TMS).

Logical Relationships and Applications

The structural features of this compound make it a valuable reagent in organic chemistry. The steric bulk of the trimethylsilyl groups influences the reactivity of the central methylene group. Deprotonation of this compound with a strong base, such as an organolithium reagent, yields the corresponding carbanion, which is a useful nucleophile in organic synthesis.

Caption: Deprotonation of this compound.

Conclusion

This technical guide has provided a detailed overview of the structure, bonding, synthesis, and spectroscopic properties of this compound. The unique structural features, particularly the wide Si-C-Si bond angle, are a direct result of steric interactions between the trimethylsilyl groups. This compound serves as a valuable precursor to sterically hindered organometallic reagents and finds applications in various areas of chemical synthesis. Further research could focus on a complete assignment of the vibrational spectra and exploring the reactivity of its derivatives in greater detail.

References

Spectroscopic Profile of Bis(trimethylsilyl)methane: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the spectral data for bis(trimethylsilyl)methane, a versatile organosilicon compound. The following sections detail its nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) characteristics, offering valuable data for its identification, characterization, and application in research and development.

Molecular Structure

This compound, with the chemical formula C₇H₂₀Si₂, consists of a central methylene (B1212753) group bonded to two trimethylsilyl (B98337) groups.

Caption: Molecular Structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectral Data

NMR spectroscopy is a powerful tool for elucidating the structure of organic compounds. Due to the high symmetry of this compound, its NMR spectra are relatively simple.

¹H NMR Spectral Data

The ¹H NMR spectrum of this compound is characterized by two singlets, corresponding to the protons of the methyl and methylene groups.

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~0.0 | Singlet | 18H | Si-(CH ₃)₃ |

| ~-0.2 | Singlet | 2H | Si-CH ₂-Si |

¹³C NMR Spectral Data

The ¹³C NMR spectrum shows two distinct signals for the methyl and methylene carbons.[1]

| Chemical Shift (δ) ppm | Assignment |

| ~1.5 | Si-(C H₃)₃ |

| ~-8.0 | Si-C H₂-Si |

Infrared (IR) Spectral Data

The IR spectrum of this compound displays characteristic absorption bands corresponding to the various vibrational modes of its functional groups.[2]

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~2950 | Strong | C-H stretch (methyl) |

| ~2890 | Medium | C-H stretch (methylene) |

| ~1450 | Medium | C-H bend (methyl) |

| ~1250 | Strong | Si-CH₃ symmetric deformation |

| ~840 | Strong | Si-C stretch and CH₃ rock |

| ~750 | Strong | Si-C stretch |

Mass Spectrometry (MS) Data

Mass spectrometry provides information about the mass-to-charge ratio of the molecule and its fragments, aiding in the determination of the molecular weight and structural features.

| m/z | Relative Abundance | Assignment |

| 160 | Moderate | [M]⁺ (Molecular Ion) |

| 145 | Moderate | [M - CH₃]⁺ |

| 73 | High | [(CH₃)₃Si]⁺ (Base Peak) |

Experimental Protocols

The following are representative protocols for the acquisition of spectral data for a liquid organosilicon compound such as this compound.

NMR Spectroscopy (¹H and ¹³C)

Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).

Sample Preparation:

-

A solution of this compound (approx. 5-10 mg) is prepared in a deuterated solvent (e.g., CDCl₃, 0.5-0.7 mL) in a standard 5 mm NMR tube.

-

Tetramethylsilane (TMS) can be added as an internal standard (0 ppm).

¹H NMR Acquisition Parameters:

-

Pulse Program: Standard single-pulse sequence.

-

Number of Scans: 8-16

-

Relaxation Delay: 1-2 seconds

-

Spectral Width: -2 to 10 ppm

-

Temperature: 298 K

¹³C NMR Acquisition Parameters:

-

Pulse Program: Proton-decoupled pulse sequence.

-

Number of Scans: 128-1024 (or more, depending on concentration)

-

Relaxation Delay: 2-5 seconds

-

Spectral Width: -10 to 220 ppm

-

Temperature: 298 K

Data Processing:

-

The acquired Free Induction Decay (FID) is Fourier transformed.

-

Phase and baseline corrections are applied.

-

The spectra are referenced to the internal standard (TMS at 0 ppm) or the residual solvent peak.

Infrared (IR) Spectroscopy

Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer.

Sample Preparation (Neat Liquid):

-

A small drop of this compound is placed between two clean, dry salt plates (e.g., NaCl or KBr).

-

The plates are pressed together to form a thin liquid film.

Data Acquisition:

-

Mode: Transmission or Attenuated Total Reflectance (ATR).

-

Spectral Range: 4000 - 400 cm⁻¹

-

Resolution: 4 cm⁻¹

-

Number of Scans: 16-32

Data Processing:

-

A background spectrum is collected and subtracted from the sample spectrum to remove atmospheric contributions (e.g., CO₂, H₂O).

-

The resulting spectrum is presented as transmittance or absorbance versus wavenumber.

Mass Spectrometry (MS)

Instrumentation: A mass spectrometer, often coupled with a gas chromatograph (GC-MS).

Sample Preparation:

-

A dilute solution of this compound is prepared in a volatile organic solvent (e.g., dichloromethane (B109758) or hexane).

GC-MS Parameters:

-

Injection Mode: Split or splitless.

-

Injector Temperature: 250 °C

-

Column: A nonpolar capillary column (e.g., DB-5ms).

-

Oven Program: A temperature gradient is programmed to ensure good separation, for example, starting at 50 °C and ramping to 250 °C.

-

Carrier Gas: Helium.

Mass Spectrometer Parameters:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Mass Range: m/z 40-400.

-

Ion Source Temperature: 230 °C

-

Transfer Line Temperature: 280 °C

Data Processing:

-

The total ion chromatogram (TIC) is obtained from the GC separation.

-

The mass spectrum corresponding to the chromatographic peak of this compound is extracted.

-

The m/z values and relative abundances of the molecular ion and major fragment ions are determined.

Spectral Analysis Workflow

The following diagram illustrates a typical workflow for the spectroscopic analysis of an unknown compound, applicable to the characterization of this compound.

Caption: A logical workflow for compound characterization.

References

An In-depth Technical Guide to the Safety and Handling of Bis(trimethylsilyl)methane

For Researchers, Scientists, and Drug Development Professionals

Bis(trimethylsilyl)methane (CAS No. 2117-28-4), also known as methylenebis(trimethylsilane), is a versatile organosilicon compound utilized in various organic synthesis applications, including as a precursor to organometallic reagents.[1][2] Its safe handling is paramount for the protection of laboratory personnel and the environment. This guide provides comprehensive safety protocols and handling information for this compound.

Hazard Identification and Classification

This compound is classified as a hazardous chemical and requires careful handling.[3] It is a highly flammable liquid and vapor, and it can cause skin and serious eye irritation.[4] Additionally, it may cause respiratory irritation.[5]

GHS Hazard Classifications: [4][6]

-

Flammable liquids - Category 2

-

Skin irritation - Category 2

-

Serious eye irritation - Category 2

-

Specific target organ toxicity (single exposure), Respiratory system - Category 3

Signal Word: Danger[3]

Hazard Statements: [4]

-

H225: Highly flammable liquid and vapor.

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

Physical and Chemical Properties

A summary of the key physical and chemical properties of this compound is provided in the table below.

| Property | Value | Reference(s) |

| Molecular Formula | C7H20Si2 | [1] |

| Molecular Weight | 160.4 g/mol | [1] |

| Appearance | Colorless liquid | [1][7] |

| Odor | No information available | [5] |

| Melting Point | -71 °C | [2][8] |

| Boiling Point | 133-134 °C | [1][2] |

| Flash Point | 13 °C (55.4 °F) - closed cup | [6] |

| Density | 0.751 g/mL at 25 °C | [1][2] |

| Vapor Pressure | 19 mmHg at 20 °C | [8] |

| Vapor Density | 5.53 | [8] |

| Solubility in Water | Insoluble | [7][8] |

| Refractive Index | 1.417 at 20 °C | [1][2] |

Safe Handling and Storage Protocols

Proper handling and storage procedures are critical to minimize the risks associated with this compound.

-

Work in a well-ventilated area, preferably in a chemical fume hood.

-

Keep away from heat, sparks, open flames, and other ignition sources. No smoking.

-

Use only non-sparking tools.

-

Take precautionary measures against static discharge. Ground and bond containers and receiving equipment.

-

Avoid contact with skin, eyes, and clothing.[8]

-

Avoid inhalation of vapor or mist.[8]

-

Wear appropriate personal protective equipment (see Section 4).

-

Wash hands thoroughly after handling.[8]

Storage: [8]

-

Store in a tightly closed container in a cool, dry, and well-ventilated place.

-

Keep away from heat and sources of ignition.

-

Store in a flammables-area.[8]

-

Keep cool.

-

Incompatible materials include oxidizing agents.[8]

Personal Protective Equipment (PPE)

The following personal protective equipment should be worn when handling this compound:

-

Eye/Face Protection: Wear chemical safety goggles or a face shield that complies with OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[3][8]

-

Skin Protection: Wear appropriate protective gloves (e.g., neoprene or nitrile rubber) and clothing to prevent skin exposure.[8][9] A lab coat should be worn.

-

Respiratory Protection: If exposure limits are exceeded or irritation is experienced, use a NIOSH/MSHA or European Standard EN 149 approved respirator.[3] A respiratory protection program that meets OSHA's 29 CFR 1910.134 and ANSI Z88.2 requirements or European Standard EN 149 must be followed.[8]

First Aid Measures

In case of exposure to this compound, follow these first aid procedures:

-

Eye Contact: Immediately rinse with plenty of water, also under the eyelids, for at least 15 minutes. Get medical attention.[3][5]

-

Skin Contact: Wash off immediately with plenty of water for at least 15 minutes. If skin irritation persists, call a physician.[3][5] Remove and wash contaminated clothing before reuse.[8]

-

Inhalation: Remove to fresh air. If not breathing, give artificial respiration. Get medical attention if symptoms occur.[3][5]

-

Ingestion: Clean mouth with water and drink plenty of water afterwards. Do NOT induce vomiting. Get medical aid.[3][8]

Fire-Fighting Measures

This compound is a highly flammable liquid.

-

Suitable Extinguishing Media: Use dry chemical, carbon dioxide, water spray, or alcohol-resistant foam.[8] Water mist may be used to cool closed containers.[5]

-

Unsuitable Extinguishing Media: Water may be ineffective and can spread the fire.[8]

-

Specific Hazards: Vapors may form explosive mixtures with air and can travel to a source of ignition and flash back.[3][8] Containers may explode when heated.[3]

-

Protective Equipment for Firefighters: Wear a self-contained breathing apparatus (SCBA) in pressure-demand, MSHA/NIOSH (approved or equivalent), and full protective gear.[3][8]

Accidental Release Measures

In the event of a spill or leak, follow these procedures:

-

Personal Precautions: Ensure adequate ventilation.[3] Use personal protective equipment.[3] Remove all sources of ignition.[3] Take precautionary measures against static discharges.[3]

-

Environmental Precautions: Should not be released into the environment.[3]

-

Methods for Containment and Cleaning Up: Soak up with inert absorbent material (e.g., sand, silica (B1680970) gel, acid binder, universal binder, sawdust).[3][8] Keep in suitable, closed containers for disposal.[3] Use spark-proof tools and explosion-proof equipment.[3]

Experimental and Safety Workflows

The following diagrams illustrate key logical workflows for the safe handling of this compound.

Caption: Hazard Identification and Mitigation Workflow for this compound.

Caption: Accidental Spill Response Protocol for this compound.

References

- 1. dakenchem.com [dakenchem.com]

- 2. This compound | 2117-28-4 [chemicalbook.com]

- 3. fishersci.com [fishersci.com]

- 4. This compound - Safety Data Sheet [chemicalbook.com]

- 5. assets.thermofisher.com [assets.thermofisher.com]

- 6. 双(三甲基硅基)甲烷 97% | Sigma-Aldrich [sigmaaldrich.com]

- 7. Page loading... [guidechem.com]

- 8. This compound(2117-28-4)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]

- 9. gelest.com [gelest.com]

An In-depth Technical Guide to the Solubility of Bis(trimethylsilyl)methane in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Abstract

Bis(trimethylsilyl)methane, a key organosilicon compound, sees extensive use in organic synthesis, particularly as a precursor to non-nucleophilic bases and in olefination reactions. Its efficacy in these applications is intrinsically linked to its solubility and miscibility in a variety of organic solvents. This technical guide provides a comprehensive overview of the solubility characteristics of this compound, detailed experimental protocols for solubility determination, and a visualization of a critical reaction pathway.

Physicochemical Properties of this compound

This compound is a colorless liquid with the molecular formula C7H20Si2. Its structure, featuring two nonpolar trimethylsilyl (B98337) groups, renders it a nonpolar compound. This inherent lack of polarity is the primary determinant of its solubility behavior. General physical and chemical properties are summarized below.

| Property | Value |

| CAS Number | 2117-28-4 |

| Molecular Formula | C7H20Si2 |

| Molecular Weight | 160.40 g/mol |

| Appearance | Colorless liquid |

| Melting Point | -71 °C |

| Boiling Point | 133-134 °C |

| Density | 0.751 g/mL at 25 °C |

| Refractive Index | n20/D 1.417 |

| Water Solubility | Insoluble |

Solubility in Organic Solvents

While specific quantitative solubility data for this compound is not extensively published, its nonpolar nature allows for reliable predictions of its miscibility with common organic solvents based on the principle of "like dissolves like." this compound is expected to be fully miscible with nonpolar and weakly polar aprotic solvents. Its solubility is predicted to decrease significantly in polar aprotic and, especially, polar protic solvents.

| Solvent Class | Solvent Example | Predicted Solubility/Miscibility | Rationale |

| Hydrocarbons | Hexane, Heptane, Toluene | Miscible | Nonpolar solvents that readily solvate the nonpolar this compound. |

| Ethers | Diethyl ether, Tetrahydrofuran (THF) | Miscible | Weakly polar aprotic solvents that can effectively solvate nonpolar compounds. |

| Chlorinated Solvents | Dichloromethane (DCM), Chloroform | Miscible | Generally good solvents for a wide range of nonpolar and moderately polar compounds. |

| Polar Aprotic Solvents | Acetone, Acetonitrile (MeCN) | Sparingly Soluble to Insoluble | The higher polarity of these solvents makes them less compatible with the nonpolar solute. |

| Polar Protic Solvents | Methanol, Ethanol | Insoluble | The strong hydrogen-bonding network of protic solvents opposes the solvation of the nonpolar this compound. |

| Highly Polar Solvents | Dimethyl Sulfoxide (DMSO), Water | Insoluble | The very high polarity and, in the case of water, strong hydrogen bonding, leads to immiscibility.[1][2] |

Experimental Protocols for Solubility Determination

The following protocols provide methodologies for qualitatively and quantitatively determining the solubility of a liquid analyte, such as this compound, in an organic solvent.

Qualitative Determination of Miscibility

Objective: To visually assess whether this compound is miscible with a given organic solvent at room temperature.

Materials:

-

This compound

-

Test solvent

-

Small, clean, and dry test tubes

-

Vortex mixer (optional)

Procedure:

-

To a clean, dry test tube, add approximately 1 mL of the test solvent.

-

Add an equal volume (1 mL) of this compound to the same test tube.

-

Cap the test tube and gently agitate the mixture by inverting the tube several times, or by using a vortex mixer for 10-15 seconds.

-

Allow the mixture to stand for at least 5 minutes.

-

Visually inspect the mixture against a well-lit background.

-

Miscible: The mixture will appear as a single, clear, homogeneous phase.

-

Immiscible: The mixture will separate into two distinct layers.

-

Partially Miscible: The mixture may appear cloudy or form an emulsion that does not fully separate.

-

Quantitative Determination of Solubility (Isothermal Equilibrium Method)

Objective: To determine the saturation solubility of this compound in a specific organic solvent at a constant temperature.

Materials:

-

This compound

-

Test solvent

-

Scintillation vials or other sealable glass containers

-

Thermostatically controlled shaker or water bath

-

Gas chromatograph (GC) with a suitable column and detector (e.g., FID)

-

Syringes and volumetric flasks for standard preparation

Procedure:

-

Prepare a series of standard solutions of this compound in the test solvent at known concentrations.

-

In a sealable glass vial, add an excess amount of this compound to a known volume of the test solvent.

-

Seal the vial to prevent solvent evaporation.

-

Place the vial in a thermostatically controlled shaker or water bath set to the desired temperature (e.g., 25 °C).

-

Agitate the mixture for a sufficient time to ensure equilibrium is reached (e.g., 24-48 hours). The presence of undissolved this compound should be visible.

-

After the equilibration period, cease agitation and allow the undissolved portion to settle.

-

Carefully extract a known volume of the supernatant (the saturated solution) without disturbing the undissolved layer.

-

Dilute the extracted aliquot with the test solvent to a concentration that falls within the calibration range of the GC.

-

Analyze the diluted sample by GC to determine the concentration of this compound.

-

Calculate the original concentration in the saturated solution, which represents the solubility. Express the solubility in units such as g/100 mL or mol/L.

Key Reaction Pathway: Formation of an α-Silyl Carbanion

This compound is a common precursor for the formation of the bis(trimethylsilyl)methyl lithium reagent, [(Me3Si)2CH]Li. This is achieved through deprotonation by a strong base, typically an organolithium reagent like n-butyllithium (n-BuLi). This α-silyl carbanion is a key intermediate in various synthetic transformations, including the Peterson olefination.

Caption: Deprotonation of this compound with n-butyllithium.

Conclusion

This compound is a nonpolar organosilicon compound that exhibits high solubility in nonpolar organic solvents such as hydrocarbons, ethers, and chlorinated solvents. Its immiscibility with polar solvents, particularly water and alcohols, is a key characteristic to consider in experimental design. The provided protocols offer robust methods for confirming its solubility in specific solvent systems. Understanding these solubility properties is crucial for its effective use as a reagent and intermediate in synthetic organic chemistry, ensuring homogeneous reaction conditions and facilitating product purification.

References

An In-depth Technical Guide on the Reactivity of Bis(trimethylsilyl)methane with Electrophiles and Nucleophiles

For Researchers, Scientists, and Drug Development Professionals

Abstract

Bis(trimethylsilyl)methane, [(CH₃)₃Si]₂CH₂, serves as a versatile precursor in organic synthesis, primarily through the reactivity of its deprotonated form, the bis(trimethylsilyl)methyl anion. This bulky nucleophile exhibits distinct reactivity towards a range of electrophiles, influenced significantly by steric hindrance. This technical guide provides a comprehensive overview of the reactivity of this compound with both electrophiles and nucleophiles, presenting quantitative data, detailed experimental protocols, and mechanistic pathways to inform its application in research and drug development.

Reactivity with Electrophiles: The Dominance of the Bis(trimethylsilyl)methyl Anion

The primary route to unlocking the synthetic utility of this compound is through deprotonation of the central methylene (B1212753) group. The resulting bis(trimethylsilyl)methyl anion is a potent nucleophile, the reactivity of which is heavily modulated by the steric bulk of the two trimethylsilyl (B98337) groups.

Deprotonation of this compound

The acidic proton of the methylene bridge in this compound can be abstracted by strong organolithium bases, such as n-butyllithium (n-BuLi) or methyllithium, to generate the corresponding bis(trimethylsilyl)methyllithium (B8397086). This carbanion is a key intermediate for subsequent reactions with electrophiles. The deprotonation is typically carried out in an inert aprotic solvent like tetrahydrofuran (B95107) (THF) or diethyl ether at low temperatures.

Reactions with Carbonyl Compounds (Aldehydes and Ketones)

Bis(trimethylsilyl)methyllithium reacts with aldehydes and ketones to form β-hydroxysilanes after acidic workup. Due to the significant steric hindrance of the nucleophile, these reactions are often sensitive to the steric environment of the carbonyl group. In cases of highly hindered ketones, enolization (proton abstraction) can compete with or even dominate over nucleophilic addition.

| Electrophile | Product | Yield (%) | Reference |

| Benzonitrile | 2,4,6-Triphenyl-1,3,5-triazine | 91 | [1] |

| Benzophenone (B1666685) | 1,1-Bis(trimethylsilyl)-2,2-diphenylethanol | Moderate | [2] |

Table 1: Selected yields for the reaction of bis(trimethylsilyl)methyllithium with carbonyl compounds.

Reactions with Alkyl Halides

Alkylation of bis(trimethylsilyl)methyllithium with primary alkyl halides provides a straightforward route to more substituted organosilanes. The reaction proceeds via an S(_N)2 mechanism.

Reactions with Epoxides

The reaction of bis(trimethylsilyl)methyllithium with epoxides results in ring-opening to afford γ-hydroxysilanes. The attack of the nucleophile typically occurs at the less sterically hindered carbon of the epoxide ring.

Reactivity with Nucleophiles

Direct nucleophilic attack on the neutral this compound molecule is less common due to the electron-rich nature of the C-H and Si-C bonds. However, nucleophilic substitution can occur at the silicon center under specific conditions, particularly if a good leaving group is present on the silicon atom. For this compound itself, such reactions are not typical as there are no inherent leaving groups.

Experimental Protocols

General Considerations for Handling Organolithium Reagents

Reactions involving organolithium reagents like bis(trimethylsilyl)methyllithium must be conducted under an inert atmosphere (e.g., argon or nitrogen) using anhydrous solvents and glassware to prevent quenching of the reactive species by moisture or oxygen.[3][4]

Preparation of Bis(trimethylsilyl)methyllithium[5]

-

Materials: this compound, n-butyllithium (in hexanes), anhydrous diethyl ether or THF.

-

Procedure:

-

To a solution of this compound in anhydrous diethyl ether at 0 °C under an argon atmosphere, a solution of n-butyllithium in hexanes is added dropwise.

-

The reaction mixture is stirred at room temperature for a specified period to ensure complete deprotonation. The resulting solution of bis(trimethylsilyl)methyllithium can be used directly for subsequent reactions.

-

Reaction with a Ketone: Synthesis of 1,1-Bis(trimethylsilyl)-2,2-diphenylethanol (Adapted from similar reactions[2])

-

Materials: Bis(trimethylsilyl)methyllithium solution, benzophenone, anhydrous diethyl ether or THF, saturated aqueous ammonium (B1175870) chloride solution.

-

Procedure:

-

A solution of benzophenone in anhydrous diethyl ether is cooled to -78 °C under an argon atmosphere.

-

The freshly prepared solution of bis(trimethylsilyl)methyllithium is added dropwise to the benzophenone solution.

-

The reaction mixture is stirred at -78 °C for a few hours and then allowed to warm to room temperature.

-

The reaction is quenched by the slow addition of a saturated aqueous ammonium chloride solution.

-

The organic layer is separated, dried over anhydrous magnesium sulfate, and the solvent is removed under reduced pressure.

-

The crude product is purified by column chromatography or recrystallization.

-

Signaling Pathways and Logical Relationships

The reactivity of this compound is fundamentally dictated by the polarity of its bonds and the steric environment. The deprotonation pathway to form a potent nucleophile is the most significant reaction pathway, which then branches into various C-C bond-forming reactions depending on the electrophile used.

Conclusion

This compound, primarily through its lithiated derivative, offers a sterically hindered yet potent nucleophile for the formation of new carbon-carbon bonds. Its reactivity is a balance between its nucleophilicity and the steric constraints imposed by the two trimethylsilyl groups, a factor that must be carefully considered in synthetic planning. The detailed protocols and reactivity data provided in this guide aim to facilitate the effective utilization of this versatile reagent in the synthesis of complex molecules relevant to the pharmaceutical and materials science industries. Further research into the direct functionalization of the C-H bonds of neutral this compound could open up new avenues for its application.

References

An In-depth Technical Guide on the Thermochemical Properties of Bis(trimethylsilyl)methane

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core thermochemical properties of bis(trimethylsilyl)methane (BTMSM). Due to the scarcity of experimental data for this specific compound, this guide leverages high-level computational chemistry data from a benchmark study, supplemented with detailed descriptions of established experimental protocols for determining these properties in related organosilicon compounds.

Core Thermochemical Data

The following tables summarize the gas-phase thermochemical properties of this compound at 298.15 K and 1 atm, as determined by the high-level W1X-1 composite quantum chemical method. This computational approach is recognized for its high accuracy in predicting thermochemical data for organosilicon compounds.[1]

Table 1: Standard Enthalpy of Formation

| Property | Value (kJ/mol) |

| Standard Enthalpy of Formation (ΔfH°₂₉₈) | -475.2 |

Table 2: Standard Entropy and Heat Capacity

| Property | Value (J/mol·K) |

| Standard Entropy (S°₂₉₈) | 530.1 |

| Constant Pressure Heat Capacity (Cp₂₉₈) | 288.9 |

Experimental Protocols

Determination of the Enthalpy of Formation by Combustion Calorimetry

The standard enthalpy of formation (ΔfH°) of a liquid organosilicon compound like this compound can be determined experimentally using oxygen bomb calorimetry. This technique measures the heat released during the complete combustion of the substance.

Methodology:

-

Sample Preparation: A precise mass of high-purity this compound is encapsulated in a combustible container, typically a gelatin capsule or a thin polyester (B1180765) bag of known mass and heat of combustion. An auxiliary substance, such as mineral oil, is often added to ensure complete combustion.

-

Bomb Preparation: The sample is placed in a platinum crucible within a high-pressure stainless steel vessel, known as a "bomb." A known amount of water is added to the bomb to saturate the internal atmosphere and ensure that the final water product is in the liquid state. The bomb is then sealed and pressurized with a large excess of pure oxygen (typically to around 30 atm).

-

Calorimetric Measurement: The sealed bomb is submerged in a known mass of water in an insulated container (the calorimeter). The system is allowed to reach thermal equilibrium. The initial temperature is recorded with high precision.

-

Ignition and Data Acquisition: The sample is ignited by passing an electric current through a fuse wire. The temperature of the water in the calorimeter is monitored and recorded at short intervals until it reaches a maximum and then begins to cool.

-

Data Analysis: The corrected temperature rise is determined by accounting for heat exchange with the surroundings. The energy equivalent of the calorimeter (calorimeter constant) is determined by burning a standard substance with a precisely known heat of combustion, such as benzoic acid.

-

Calculation of Enthalpy of Combustion: The heat of combustion of the sample is calculated from the corrected temperature rise, the calorimeter constant, and corrections for the heat of combustion of the capsule, auxiliary substance, and fuse wire, as well as for the formation of nitric acid from residual nitrogen in the bomb.

-

Calculation of Enthalpy of Formation: The standard enthalpy of formation is then calculated from the standard enthalpy of combustion using Hess's law, along with the known standard enthalpies of formation of the combustion products (CO₂, H₂O (l), and SiO₂ (amorphous)).

Determination of the Enthalpy of Vaporization by Vapor Pressure Measurement

The enthalpy of vaporization (ΔvapH) can be determined by measuring the vapor pressure of the liquid as a function of temperature. The Clausius-Clapeyron equation provides the relationship between these quantities.

Methodology (Static Method):

-

Apparatus: A static apparatus consists of a thermostatted sample cell connected to a pressure measuring system. The sample is placed in the cell, and the system is evacuated to remove air.

-

Sample Degassing: The liquid sample of this compound is thoroughly degassed to remove any dissolved volatile impurities. This is typically achieved by several freeze-pump-thaw cycles.

-

Equilibrium Measurement: The sample cell is maintained at a constant temperature using a high-precision thermostat. The system is allowed to reach equilibrium, at which point the pressure of the vapor in equilibrium with the liquid is measured.

-

Temperature Variation: The temperature of the sample is varied in a stepwise manner, and the equilibrium vapor pressure is measured at each temperature. A range of temperatures is covered to obtain a set of vapor pressure-temperature data points.

-

Data Analysis: The natural logarithm of the vapor pressure (ln P) is plotted against the reciprocal of the absolute temperature (1/T). According to the integrated form of the Clausius-Clapeyron equation, this plot should be linear.

-

Calculation of Enthalpy of Vaporization: The slope of the ln P vs. 1/T plot is equal to -ΔvapH/R, where R is the ideal gas constant. From the slope of the line, the enthalpy of vaporization can be calculated.

Visualizations

Since no specific signaling pathways involving this compound have been identified, the following diagram illustrates the computational workflow for determining its thermochemical properties using the high-level W1X-1 ab initio method.

Caption: Workflow of the W1X-1 ab initio method for calculating thermochemical properties.

References

Unveiling the Genesis of a Cornerstone Reagent: The Discovery and First Synthesis of Bis(trimethylsilyl)methane

A Technical Guide for Researchers in Synthetic Chemistry and Drug Development

Introduction

Bis(trimethylsilyl)methane, a seemingly simple organosilicon compound, has carved a significant niche in the landscape of modern synthetic chemistry. Its utility as a versatile building block, a precursor to valuable reagents, and a sterically demanding substituent has made it an indispensable tool for chemists across various disciplines, including pharmaceutical research and materials science. This in-depth technical guide delves into the historical context of its discovery and elucidates the experimental protocol for its first reported synthesis, providing a foundational understanding for researchers and professionals in the field.

The Dawn of a New Reagent: Discovery and Context

The mid-20th century marked a period of burgeoning interest in organosilicon chemistry, with scientists exploring the synthesis and reactivity of compounds containing the silicon-carbon bond. It was within this fertile scientific ground that the first synthesis of this compound, also known as methylenebis(trimethylsilane), was achieved.

The pioneering work is attributed to Robert O. Sauer and his colleagues. In a 1946 publication in the Journal of the American Chemical Society, titled "Organosilicon Compounds. VI. The Methyl- and Phenyl-silanes and Their Chlorination Products," they detailed the preparation of a series of organosilanes, including the first documented synthesis of this compound. This discovery was part of a broader investigation into the properties and reactions of methyl- and phenyl-substituted silanes, laying the groundwork for the development of a vast array of organosilicon reagents and materials.

The First Synthesis: A Detailed Experimental Protocol

The inaugural synthesis of this compound was accomplished through a Wurtz-Fittig-type reaction, a classic method for the formation of carbon-carbon and, in this case, silicon-carbon bonds. The procedure involved the reaction of a chloromethylsilane with a trimethylsilyl (B98337) halide in the presence of a metallic reducing agent.

Experimental Workflow

The logical progression of the first synthesis of this compound can be visualized as a straightforward reaction pathway.

Detailed Methodology

The following protocol is based on the description provided in the seminal 1946 paper by R. O. Sauer.

Materials:

-

Chloromethyltrimethylsilane ((CH₃)₃SiCH₂Cl)

-

Trimethylchlorosilane ((CH₃)₃SiCl)

-

Sodium metal

-

Ethyl acetate (anhydrous)

Procedure:

-

Preparation of Sodium Dispersion: A dispersion of sodium metal in a suitable solvent was prepared to increase the surface area for the reaction.

-

Reaction Setup: A reaction flask equipped with a reflux condenser and a dropping funnel was charged with the sodium dispersion and anhydrous ethyl acetate.

-

Addition of Reactants: A mixture of chloromethyltrimethylsilane and trimethylchlorosilane was added dropwise to the stirred sodium suspension.

-

Reaction Initiation and Reflux: The reaction was initiated, often with gentle warming, and the mixture was then maintained at reflux for several hours to ensure complete reaction.

-

Work-up: After the reaction was complete, the mixture was cooled, and the excess sodium was carefully quenched. The resulting mixture was filtered to remove the sodium chloride byproduct.

-

Purification: The filtrate, containing the crude this compound in ethyl acetate, was subjected to fractional distillation to isolate the pure product.

Quantitative Data from the First Synthesis

The initial publication by Sauer provided key physical constants for the newly synthesized this compound, which are summarized in the table below.

| Property | Reported Value |

| Boiling Point (°C) | 132-133 |

| Density (d²⁰₄) | 0.7537 |

| Refractive Index (n²⁰D) | 1.4172 |

| Molar Refraction (obs.) | 51.9 |

| Molar Refraction (calc.) | 52.1 |

Reaction Pathway

The underlying chemical transformation in the first synthesis of this compound is a coupling reaction facilitated by sodium metal.

Conclusion

The discovery and first synthesis of this compound by R. O. Sauer and his team represented a significant, albeit initially unassuming, step forward in the field of organosilicon chemistry. The straightforward yet effective synthetic method they developed opened the door to the exploration of this compound's unique properties and reactivity. From these foundational beginnings, this compound has evolved into a reagent of considerable importance, underscoring the enduring legacy of early explorations in organometallic chemistry and their profound impact on modern synthetic strategies in drug development and materials science.

An In-depth Technical Guide to the Chemical Stability and Storage of Bis(trimethylsilyl)methane

For Researchers, Scientists, and Drug Development Professionals

Abstract

Bis(trimethylsilyl)methane (BTMSM), a fundamental organosilicon compound, is valued in organic synthesis for its role as a precursor to non-nucleophilic bases and its utility in introducing the bis(trimethylsilyl)methyl group. Proper handling and storage of BTMSM are paramount to ensure its integrity and the safety of laboratory personnel. This technical guide provides a comprehensive overview of the chemical stability of this compound, detailing its reactivity, recommended storage conditions, and protocols for safe handling. While specific quantitative stability data is limited in public literature, this guide synthesizes available information to provide a thorough understanding of the compound's characteristics.

Chemical Identity and Physical Properties

This compound is a colorless liquid with the chemical formula [(CH₃)₃Si]₂CH₂. A summary of its key physical properties is presented in Table 1.

| Property | Value |

| Molecular Formula | C₇H₂₀Si₂ |

| Molecular Weight | 160.40 g/mol |

| CAS Number | 2117-28-4 |

| Appearance | Colorless liquid |

| Boiling Point | 133-134 °C |

| Melting Point | -71 °C |

| Density | 0.751 g/mL at 25 °C |

| Flash Point | 12 °C (53.6 °F) |

| Solubility | Insoluble in water. Soluble in many organic solvents. |

Chemical Stability and Reactivity

This compound is generally considered to be a stable organosilicon compound under normal laboratory conditions. However, its stability is contingent on the absence of incompatible substances and adherence to proper handling procedures.

Hydrolytic Stability

This compound is reported to be insensitive to hydrolysis and does not undergo significant reactions with aqueous systems[1]. The silicon-carbon bond is generally stable towards water[2]. This contrasts with silyl (B83357) ethers or silyl halides which are more readily hydrolyzed. However, prolonged exposure to moisture, especially in the presence of acid or base catalysts, may lead to slow decomposition.

Thermal Stability

The compound is thermally stable at room temperature. At elevated temperatures, like many organosilicon compounds, it will undergo thermal decomposition. The decomposition of alkylsilanes can proceed through complex radical chain mechanisms[3]. Hazardous decomposition products include flammable gases, carbon monoxide, carbon dioxide, and silicon oxides[1][3].

Stability to Air and Oxidation

While the Si-C bond is relatively strong, organosilicon compounds, especially those with potential for radical formation, should be handled with care regarding atmospheric oxygen. While not pyrophoric, this compound is incompatible with strong oxidizing agents[1][3]. Reaction with strong oxidizers can be vigorous and lead to the formation of silicon oxides and other oxidation products. For long-term storage and in reactions requiring high purity, handling under an inert atmosphere (e.g., nitrogen or argon) is recommended best practice for organometallic reagents[4][5].

Reactivity with Acids and Bases

Strong acids can cause cleavage of the silicon-carbon bond[2]. Strong bases, particularly organolithium reagents like n-butyllithium, will deprotonate the central methylene (B1212753) group to form the synthetically important bis(trimethylsilyl)methyllithium.

A summary of the chemical stability and reactivity is provided in Table 2.

| Condition/Reagent | Stability/Reactivity | Products of Decomposition/Reaction |

| Water/Moisture | Generally stable, insensitive to hydrolysis[1]. | Slow hydrolysis may occur over prolonged periods, especially with catalysts. |

| Heat | Stable at room temperature. Decomposes at elevated temperatures. | Carbon monoxide, carbon dioxide, silicon oxides, flammable gases[1][3]. |

| Air/Oxygen | Generally stable in air for short periods. | Slow oxidation may occur. |

| Strong Oxidizing Agents | Incompatible . Vigorous reaction. | Silicon oxides, carbon oxides, and other oxidation products. |

| Strong Acids | Incompatible . Can cleave Si-C bonds[2]. | Cleavage products. |

| Strong Bases (e.g., BuLi) | Reacts to form the corresponding carbanion. | Bis(trimethylsilyl)methyllithium. |

Storage and Handling

Proper storage and handling are crucial for maintaining the quality of this compound and ensuring laboratory safety.

Recommended Storage Conditions

This compound should be stored in a tightly sealed container in a cool, dry, and well-ventilated area[1][3]. It should be kept away from sources of ignition as it is a flammable liquid[1][6]. Storage under an inert atmosphere is recommended to prevent potential degradation from atmospheric moisture and oxygen over extended periods.

Handling Precautions

-

Inert Atmosphere: For transfers and reactions requiring high purity and anhydrous conditions, standard inert atmosphere techniques (e.g., Schlenk line or glovebox) should be employed[4][5].

-

Personal Protective Equipment (PPE): Safety glasses or goggles, chemical-resistant gloves, and a lab coat are mandatory.

-

Ventilation: Work should be conducted in a well-ventilated laboratory, preferably in a chemical fume hood.

-

Fire Safety: Keep away from open flames, sparks, and hot surfaces. Use non-sparking tools for transfers. Ensure appropriate fire extinguishing media (dry chemical, carbon dioxide, or alcohol-resistant foam) are readily available[1][3].

Experimental Protocols

General Protocol for Handling Air-Sensitive Reagents

This protocol provides a general guideline for handling this compound under an inert atmosphere to ensure its integrity for sensitive applications.

Materials:

-

Schlenk flask or other suitable oven-dried glassware

-

Septa

-

Nitrogen or Argon gas source with a bubbler

-

Syringes and needles (oven-dried)

-

Cannula (for larger volume transfers)

-

This compound

Procedure:

-

Glassware Preparation: Ensure all glassware is thoroughly dried in an oven at >120 °C overnight and allowed to cool under a stream of dry inert gas.

-

Inert Atmosphere Purge: Assemble the glassware and purge with dry nitrogen or argon for several minutes. This is typically done by a series of vacuum/inert gas cycles on a Schlenk line.

-

Reagent Transfer (Syringe): a. Carefully pierce the septum of the this compound container with a needle connected to the inert gas source to introduce a positive pressure of inert gas. b. Use a dry, inert gas-flushed syringe with a needle to pierce the septum. c. Withdraw the desired volume of the liquid. It is good practice to withdraw a small amount of inert gas into the syringe after the liquid to create a "gas buffer". d. Quickly transfer the liquid to the reaction flask by piercing the septum on the flask.

-

Reaction Setup: Maintain a positive pressure of inert gas throughout the experiment.

Visualizations

Caption: Synthesis and key deprotonation reaction of this compound.

Caption: Chemical stability and incompatibility overview of this compound.

Conclusion

This compound is a chemically robust compound under standard, anhydrous conditions. Its primary vulnerabilities lie in its flammability and incompatibility with strong oxidizing agents and acids. While it exhibits good hydrolytic stability, for applications demanding high purity and to ensure long-term integrity, storage and handling under an inert atmosphere are strongly recommended. Adherence to the safety and handling protocols outlined in this guide will enable researchers to use this compound safely and effectively in their synthetic endeavors. Further research to quantify the rates of decomposition under various stress conditions would be beneficial for a more complete stability profile.

References

- 1. Poly(silyl ether)s as Degradable and Sustainable Materials: Synthesis and Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Organosilicon chemistry - Wikipedia [en.wikipedia.org]

- 3. pubs.acs.org [pubs.acs.org]

- 4. ehs.umich.edu [ehs.umich.edu]

- 5. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]

- 6. Visible-light-driven oxidation of organosilanes by a charge-transfer complex - Chemical Communications (RSC Publishing) [pubs.rsc.org]

Methodological & Application

Application Notes and Protocols for the Synthesis of Bis(trimethylsilyl)methane from Chlorotrimethylsilane

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bis(trimethylsilyl)methane is a valuable organosilicon compound utilized as a synthetic intermediate and as a protective agent for certain functional groups in organic synthesis.[1] Its preparation from readily available starting materials is a key process in organosilicon chemistry. This document outlines a detailed protocol for the synthesis of this compound from chlorotrimethylsilane (B32843). The primary method described is a reductive coupling reaction employing lithium metal and a dihalomethane.

Principle of the Method

The synthesis of this compound from chlorotrimethylsilane can be achieved through a double cross-coupling reaction. In this procedure, chlorotrimethylsilane reacts with a methylene (B1212753) dihalide, such as dibromomethane (B42720), in the presence of a reducing agent like lithium metal. The reaction proceeds at low temperatures to minimize the formation of byproducts, notably hexamethyldisilane.[2] While alternative methods involving Grignard reagents are fundamental in organosilane chemistry for forming silicon-carbon bonds, this protocol focuses on a well-documented lithium-mediated approach.[3]

The overall reaction is as follows:

2 (CH₃)₃SiCl + CH₂Br₂ + 4 Li → (CH₃)₃SiCH₂Si(CH₃)₃ + 2 LiCl + 2 LiBr

Quantitative Data Summary

The following table summarizes the key quantitative data for the synthesis of this compound.

| Parameter | Value | Reference |

| Reactants | ||

| Chlorotrimethylsilane | 0.15 mol (19 mL) | [2] |

| Dibromomethane | 0.10 mol (7 mL) | [2] |

| Lithium | 0.406 g-atom (2.82 g) | [2] |

| Diethyl ether | 90 mL | [2] |

| Tetrahydrofuran (B95107) (THF) | 7 mL | [2] |

| Reaction Conditions | ||

| Temperature | -50 °C | [2] |

| Reaction Time | 4 hours (addition), then overnight at room temperature | [2] |

| Product | ||

| This compound | ||

| --- Molecular Formula | C₇H₂₀Si₂ | [1][4] |

| --- Molecular Weight | 160.4 g/mol | [1] |

| --- Appearance | Colorless liquid | [1] |

| --- Boiling Point | 133-134 °C | [1] |

| --- Yield | 55% (6.6 g) | [2] |

Experimental Protocol

This protocol is based on the procedure described by Augé, J. (1988).[2]

Materials and Reagents:

-

Chlorotrimethylsilane

-

Dibromomethane

-

Lithium metal

-

Anhydrous diethyl ether

-

Anhydrous tetrahydrofuran (THF)

-

Saturated aqueous ammonium (B1175870) chloride solution

-

Saturated aqueous sodium chloride solution

-

Magnesium sulfate (B86663) (anhydrous)

Equipment:

-

Three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a low-temperature thermometer

-

Cooling bath (e.g., dry ice/acetone)

-

Separatory funnel

-

Distillation apparatus

Procedure:

-

Reaction Setup: In a three-necked flask, disperse lithium (2.82 g, 0.406 g-atom) in a mixture of 30 mL of diethyl ether and 7 mL of tetrahydrofuran.

-

Cooling: Cool the mixture to -50 °C using a suitable cooling bath.

-

Addition of Chlorotrimethylsilane: To the cooled lithium dispersion, add chlorotrimethylsilane (19 mL, 0.15 mol).

-

Slow Addition of Dibromomethane: Dilute dibromomethane (7 mL, 0.1 mol) in 60 mL of diethyl ether. Add this solution dropwise to the reaction mixture over a period of 4 hours, maintaining the temperature at -50 °C.

-

Warming: After the addition is complete, allow the reaction mixture to warm to room temperature and stir overnight.

-

Quenching: Pour the reaction mixture into a saturated solution of ammonium chloride at 0 °C.

-

Workup:

-

Separate the organic layer.

-

Wash the organic layer with a saturated solution of sodium chloride.

-

Dry the organic layer over anhydrous magnesium sulfate.

-

-

Purification:

-

Filter to remove the drying agent.

-

Distill the solvent at atmospheric pressure.

-

Distill the residue under reduced pressure to obtain this compound. The product has a boiling point of 100 °C at 70 mmHg.[2]

-

Workflow Diagram

Caption: Workflow for the synthesis of this compound.

References

Application Note and Detailed Experimental Protocol for the Synthesis of Bis(trimethylsilyl)methane

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed experimental protocol for the synthesis of bis(trimethylsilyl)methane, a valuable reagent in organosilicon chemistry and organic synthesis. The primary protocol described herein is a convenient and effective method utilizing chlorotrimethylsilane (B32843), dibromomethane (B42720), and lithium metal, which affords the product in good yield. Alternative synthetic approaches are also discussed and compared. This application note includes a comprehensive data summary, a detailed experimental workflow, and characterization data to guide researchers in the successful preparation of this versatile compound.

Introduction

This compound, [(CH₃)₃Si]₂CH₂, is a key building block in organic and organometallic chemistry. It serves as a precursor to the sterically hindered and non-nucleophilic base, lithium bis(trimethylsilyl)methanide, and is utilized in the synthesis of various organosilicon compounds and as a protecting group. The synthesis of this compound can be achieved through several routes, with the choice of method often depending on the availability of starting materials, desired scale, and safety considerations. This document outlines a reliable and well-documented procedure and provides a comparison with other reported methods.

Comparative Summary of Synthesis Protocols

A variety of methods have been developed for the synthesis of this compound. The selection of a particular method can be guided by factors such as reagent availability, reaction conditions, and yield. The following table summarizes the key quantitative data for different synthetic approaches.

| Parameter | Lithium-Mediated Synthesis[1] | Magnesium-Mediated Synthesis |

| Starting Materials | Chlorotrimethylsilane, Dibromomethane, Lithium | Chlorotrimethylsilane, Dihalomethane, Magnesium |

| Solvent | Diethyl ether, Tetrahydrofuran (B95107) (THF) | Hexamethylphosphoramide (HMPT) |

| Reaction Temperature | -50 °C to Room Temperature | 50 °C |

| Reaction Time | 4 hours addition, then overnight | Not specified |

| Yield | 55% | Not explicitly specified in reviewed literature |

| Purity | High (Confirmed by NMR and MS) | Not specified |

Detailed Experimental Protocol: Lithium-Mediated Synthesis[1]

This protocol is based on the procedure reported by J. Augé, which provides a convenient and high-yield synthesis of this compound.[1]

Materials:

-

Lithium metal (2.82 g, 0.406 g-atom)

-

Chlorotrimethylsilane (19 mL, 0.15 mol)

-

Dibromomethane (7 mL, 0.1 mol)

-

Anhydrous diethyl ether (90 mL)

-

Anhydrous tetrahydrofuran (THF) (7 mL)

-

Saturated aqueous ammonium (B1175870) chloride solution

-

Saturated aqueous sodium chloride solution

-

Anhydrous magnesium sulfate

Equipment:

-

Three-necked round-bottom flask equipped with a mechanical stirrer, dropping funnel, and a low-temperature thermometer

-

Inert atmosphere setup (e.g., nitrogen or argon line)

-

Cooling bath (e.g., dry ice/acetone)

-

Standard laboratory glassware for workup and distillation

Procedure:

-

Reaction Setup: In a flame-dried three-necked flask under an inert atmosphere, disperse lithium (2.82 g) in a mixture of anhydrous diethyl ether (30 mL) and anhydrous THF (7 mL).

-

Initial Cooling and Reagent Addition: Cool the lithium dispersion to -50 °C using a dry ice/acetone bath. To this cooled mixture, add chlorotrimethylsilane (19 mL).

-

Slow Addition of Dihalomethane: Dilute dibromomethane (7 mL) with anhydrous diethyl ether (60 mL) in the dropping funnel. Add this solution to the reaction mixture dropwise over a period of 4 hours, maintaining the internal temperature at -50 °C.

-

Warming to Room Temperature: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir overnight.

-

Workup: Cool the reaction mixture to 0 °C and carefully pour it into a saturated aqueous solution of ammonium chloride.

-

Extraction and Washing: Separate the organic layer. Wash the organic layer with a saturated aqueous solution of sodium chloride.

-

Drying: Dry the organic layer over anhydrous magnesium sulfate.

-

Purification: Filter off the drying agent. Remove the solvent by distillation at atmospheric pressure. The residue is then distilled under reduced pressure to yield pure this compound. The product distills at 100 °C at 70 mmHg.[1]

Expected Yield: 6.6 g (55% based on dibromomethane).[1]

Experimental Workflow

Caption: Workflow for the lithium-mediated synthesis of this compound.

Characterization Data

The identity and purity of the synthesized this compound can be confirmed by standard analytical techniques.

Physical Properties:

| Property | Value |

| Appearance | Colorless liquid |

| Boiling Point | 133-134 °C |

| Density | 0.751 g/mL at 25 °C |

| Refractive Index | 1.417 at 20 °C |

Spectroscopic Data:

-

¹H NMR (CDCl₃): δ -0.15 (s, 2H, CH₂), 0.03 (s, 18H, Si(CH₃)₃) ppm.

-

¹³C NMR (CDCl₃): δ -2.5 (CH₂), 1.5 (Si(CH₃)₃) ppm.

-

Mass Spectrometry: The mass spectrum should be consistent with the structure of this compound.

Safety Precautions

-

This reaction should be carried out in a well-ventilated fume hood.

-

Lithium metal is highly reactive and pyrophoric. Handle under an inert atmosphere.

-

Chlorotrimethylsilane and dibromomethane are corrosive and toxic. Avoid inhalation and skin contact.

-

Diethyl ether and tetrahydrofuran are highly flammable. Work away from ignition sources.

-

Appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, should be worn at all times.

Conclusion

The lithium-mediated synthesis of this compound from chlorotrimethylsilane and dibromomethane is a reliable and well-established method that provides the desired product in good yield. The detailed protocol and workflow provided in this application note offer a clear guide for researchers. While alternative methods exist, the described procedure represents a convenient and efficient approach for the laboratory-scale preparation of this important organosilicon reagent.

References

Application Notes and Protocols: Bis(trimethylsilyl)methane as a Methylene Source in Peterson Olefination

For Researchers, Scientists, and Drug Development Professionals

Introduction